

In-Depth Technical Guide on the Safety Profile of Deruxtecan-d4

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Compound of Interest		
Compound Name:	Deruxtecan-d4	
Cat. No.:	B12398896	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for **Deruxtecan-d4**, based on available Safety Data Sheets (SDS) for the non-deuterated form, Deruxtecan, and the antibody-drug conjugate, Trastuzumab Deruxtecan. The safety profile of the deuterated form is anticipated to be comparable to its non-deuterated counterpart. This document is intended to inform researchers and professionals in the drug development field on the safe handling, potential hazards, and necessary precautions associated with this compound.

Hazard Identification and Classification

Deruxtecan is a potent cytotoxic agent. As a component of the antibody-drug conjugate Trastuzumab Deruxtecan, it is classified with significant health hazards. The primary risks are related to its mutagenic and reproductive toxicity.

GHS Hazard Classification:



Hazard Class	Category	Hazard Statement
Germ Cell Mutagenicity	2	H341: Suspected of causing genetic defects[1]
Reproductive Toxicity	1B	H360: May damage fertility or the unborn child[1]
Acute Toxicity, Oral	4	H302: Harmful if swallowed[2]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[2]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity	3	H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

- Health Hazard
- Exclamation Mark

Physical and Chemical Properties



Property	Value	
Synonyms	DS-8201; DS-8201a; exatecan derivative; DX-8951 derivative	
Molecular Formula	C52H56FN9O13	
Molecular Weight	1034.0684 g/mol	
CAS Number	1599440-13-7	
Appearance	Solid	
Solubility	Information not readily available in provided SDS.	
Stability	Stable under recommended storage conditions	
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents	
Hazardous Decomposition Products	Under fire conditions, may decompose and emit toxic fumes, such as carbon monoxide, carbon dioxide, and nitrogen oxides	

Clinical Safety and Adverse Events of Trastuzumab Deruxtecan

Clinical trial data for Trastuzumab Deruxtecan provides valuable insight into the potential toxicities in humans. The most common adverse events (AEs) are gastrointestinal and hematological.

Summary of Adverse Events from Clinical Trials (Any Grade):



Adverse Event Type	Most Common AEs	Incidence Rate (%)
Gastrointestinal	Nausea, Vomiting, Diarrhea	72.5 - 77.0 (Nausea)
Hematological	Neutropenia, Anemia, Thrombocytopenia	21.4 (Grade ≥3 Neutropenia)
General	Fatigue, Asthenia, Malaise	-
Respiratory	Interstitial Lung Disease (ILD)/Pneumonitis	10.9
Dermatological	Alopecia	-

Serious Adverse Events (Grade ≥3):

Adverse Event	Incidence Rate (%)
Neutropenia	21.4
Anemia	14.8
Fatigue	-
Nausea	4.6 - 7.0
Interstitial Lung Disease (ILD)/Pneumonitis	1.8
Decreased Left Ventricular Ejection Fraction	1.2

First Aid Measures

Immediate medical attention is crucial in case of exposure.



Exposure Route	First Aid Procedure
Eye Contact	Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Skin Contact	Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation	Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.
Ingestion	Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of dust, fumes, gas, mist, or vapors.
- Avoid contact with skin, eyes, and clothing.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Practice good personal hygiene, especially before eating, drinking, or smoking.

Storage:

• Store in a tightly sealed container in a cool, well-ventilated area.



- · Store locked up.
- Keep away from direct sunlight and sources of ignition.

Experimental Protocols for Toxicological Assessment

The hazard classifications in the SDS are based on results from standardized toxicological studies. The methodologies for these key studies are outlined below, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is designed to assess the short-term adverse effects of a substance after oral administration of a single dose.

- Principle: A stepwise procedure is used with a small number of animals per step. The presence or absence of mortality in one step determines the dosage for the next step.
- Animal Model: Typically rats, usually females.
- Procedure:
 - Animals are fasted prior to dosing.
 - The substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A group of three animals is used for each step.
 - Animals are observed for signs of toxicity and mortality for up to 14 days.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.

Skin Irritation (OECD 439: In Vitro Skin Irritation)



This in vitro test determines the potential of a substance to cause reversible skin damage.

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the
upper layers of human skin. The test substance is applied topically to the tissue. Cell viability
is measured after exposure to assess irritation potential.

Procedure:

- The test substance is applied to the surface of the RhE tissue.
- After a defined exposure period, the substance is washed off.
- The tissue is incubated for a post-exposure period.
- Cell viability is determined using a colorimetric assay (e.g., MTT assay).
- Endpoint: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause damage to the eye.

- Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. Lesions of the cornea, iris, and conjunctiva are scored at specific intervals.
- Animal Model: Typically, albino rabbits.

Procedure:

- A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing. In vitro methods are preferred as an initial step.
- If in vivo testing is required, the substance is instilled into the conjunctival sac of one eye.
- The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.



 Endpoint: The severity and reversibility of eye lesions determine the classification of the substance as an irritant or corrosive.

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

This is a widely used in vitro assay to detect the potential of a substance to cause gene mutations.

 Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid.

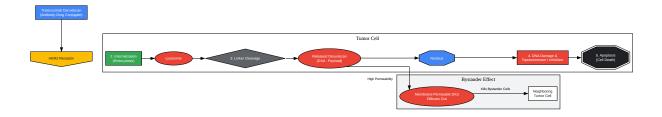
Procedure:

- The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver, which simulates mammalian metabolism).
- The bacteria are then plated on a minimal agar medium.
- After incubation, the number of revertant colonies is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Visualizations

Mechanism of Action of Trastuzumab Deruxtecan



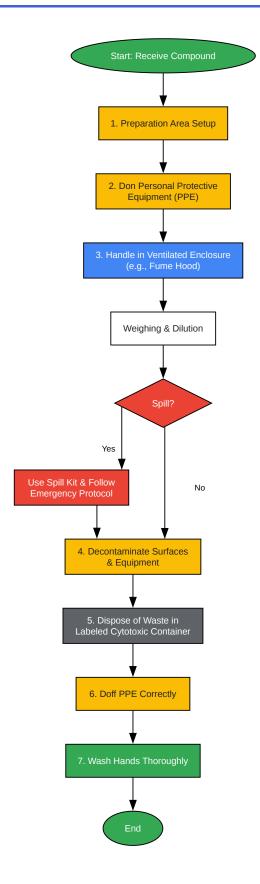


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Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).

Safe Handling Workflow for Cytotoxic Compounds





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Caption: General workflow for safely handling cytotoxic compounds in a laboratory setting.



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References

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